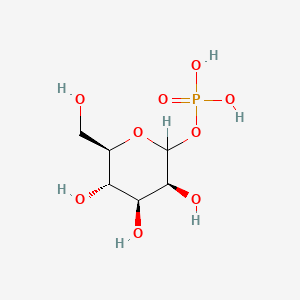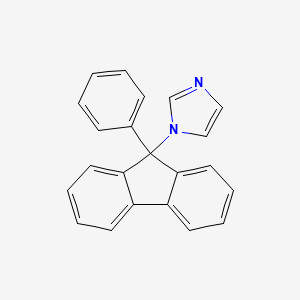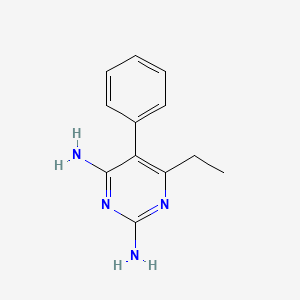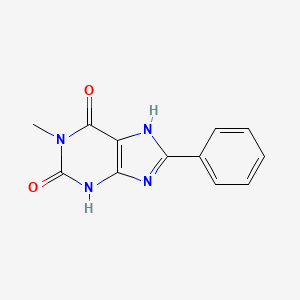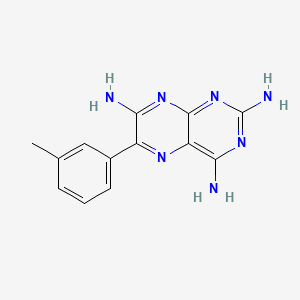
FS64O4K98A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LB-30870 is an orally active and selective inhibitor of thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in blood clot formation, making LB-30870 a potential therapeutic agent for conditions related to thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LB-30870 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of LB-30870 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use .
Chemical Reactions Analysis
Types of Reactions
LB-30870 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of LB-30870 .
Scientific Research Applications
Chemistry: Used as a model compound to study thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes involving thrombin.
Medicine: Explored as a therapeutic agent for conditions related to thrombosis, such as deep vein thrombosis and pulmonary embolism.
Industry: Potential use in the development of anticoagulant drugs and related pharmaceutical products
Mechanism of Action
LB-30870 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the risk of clot formation .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Argatroban: A synthetic direct thrombin inhibitor used in the treatment of thrombosis.
Bivalirudin: A peptide-based thrombin inhibitor used in anticoagulant therapy
Uniqueness of LB-30870
LB-30870 is unique due to its specific binding affinity and selectivity for thrombin. Unlike some other thrombin inhibitors, LB-30870 has shown promising results in preclinical studies, particularly in terms of its oral bioavailability and potency. Its unique chemical structure also allows for potential modifications to enhance its therapeutic properties .
Properties
CAS No. |
280780-95-2 |
|---|---|
Molecular Formula |
C28H31N5O4S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1 |
InChI Key |
BIHPYGVYKSQDLA-SQJMNOBHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
sequence |
XP |
Synonyms |
LB 30870 LB-30870 LB30870 N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



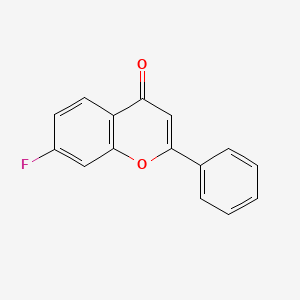
![11H-Dibenz[b,e]azepine](/img/structure/B3062431.png)
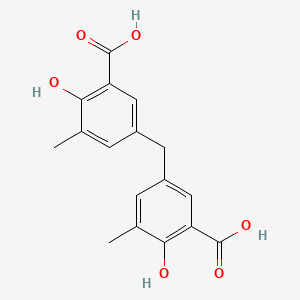
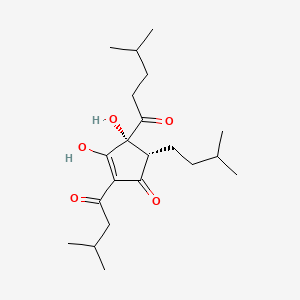
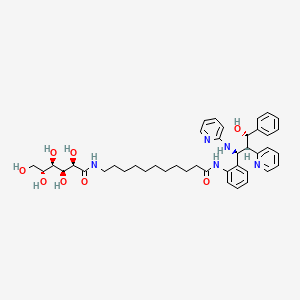
![3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol](/img/structure/B3062464.png)

